

# Comparative Analysis of Benzo[d]thiazol-6-ylmethanol: A Spectroscopic Perspective

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## Compound of Interest

Compound Name: *Benzo[d]thiazol-6-ylmethanol*

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This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for benzothiazole derivatives, with a predictive focus on **Benzo[d]thiazol-6-ylmethanol**. Due to the limited availability of direct experimental data for **Benzo[d]thiazol-6-ylmethanol**, this document leverages spectral information from closely related isomers and analogues to forecast its characteristic spectroscopic features. This approach offers a valuable reference for the identification and characterization of this compound in research and development settings.

## Comparison of NMR and Mass Spectrometry Data

The following tables summarize the available  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data for several benzothiazole derivatives. This data serves as a basis for predicting the spectral properties of **Benzo[d]thiazol-6-ylmethanol**.

Table 1:  $^1\text{H}$  NMR Data of Benzothiazole Derivatives

| Compound  | Solvent             | Chemical Shifts ( $\delta$ , ppm) and Coupling Constants (J, Hz)   |
|---|---------------------|--|
| 3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one[1] | DMSO-d <sub>6</sub> | 2.40 (s, 3H, CH <sub>3</sub> ), 7.42–8.18 (m, 7H, Ar-H), 9.19 (s, 1H, pyran-H)   |
| 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one[2]          | DMSO-d <sub>6</sub> | 7.46–8.21 (m, 8H, Ar-H), 9.26 (s, 1H, pyran-H)   |
| N-(Benzo[d]thiazol-2-yl)-4-(chloromethyl)benzamide[3] | DMSO-d <sub>6</sub> | 4.85 (s, 2H, -CH <sub>2</sub> -), 7.33 (t, J = 7.3 Hz, 1H, benzothiazole-H), 7.47 (t, J = 7.8 Hz, 1H, benzothiazole-H), 7.62 (d, J = 7.1 Hz, 2H, benzene-H), 7.79 (d, J = 7.9 Hz, 1H, benzothiazole-H), 8.02 (d, J = 7.9 Hz, 1H, benzothiazole-H), 8.14 (d, J = 7.0 Hz, 2H, benzene-H) |
| Benzothiazole[4]                                      | CDCl <sub>3</sub>   | 7.46 (m, 1H), 7.51 (m, 1H), 7.94 (m, 1H), 8.14 (m, 1H), 8.971 (s, 1H)  |

Table 2: <sup>13</sup>C NMR Data of Benzothiazole Derivatives

| Compound  | Solvent             | Chemical Shifts ( $\delta$ , ppm)  |
|---|---------------------|--|
| 3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one[1]   | DMSO-d <sub>6</sub> | 20.8 (CH <sub>3</sub> ), 116.5, 119.0, 120.0, 122.7, 123.0, 124.5, 125.9, 127.2, 128.6, 130.2, 135.2, 136.4, 142.4, 152.4 (aromatic C), 160.0 (C=N), 160.4 (C=O) |
| 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one[2]            | DMSO-d <sub>6</sub> | 116.7, 119.2, 119.8, 122.7, 123.0, 125.7, 125.9, 127.2, 130.7, 134.2, 136.4, 142.5, 152.4, 153.8 (aromatic C), 159.9 (C=N), 160.1 (C=O)                          |
| N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivative[5] | CDCl <sub>3</sub>   | 42.6, 103.1, 103.2, 114.9, 115.9, 116.0, 116.3, 122.2, 123.0, 124.4, 129.0, 131.3, 131.4, 135.8, 147.8, 156.9, 157.3, 160.2, 169.2                               |

Table 3: Mass Spectrometry Data of Benzothiazole Derivatives

| Compound  | Ionization Mode | m/z (relative intensity, %)                                  |
|---|-----------------|--|
| 3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one[1] | EI              | 293 [M] <sup>+</sup> (100)                                   |
| 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one[2]          | EI              | 279 [M] <sup>+</sup> (4.06), 105 (100), 77 (58.06)           |
| Benzothiazole[6]                                      | EI              | 135 [M] <sup>+</sup> (100), 108 (34.6), 82 (12.4), 69 (23.1) |

## Predicted Spectroscopic Data for Benzo[d]thiazol-6-ylmethanol

Based on the analysis of the related compounds, the following are the predicted key spectroscopic features for **Benzo[d]thiazol-6-ylmethanol**:

- $^1\text{H}$  NMR: The spectrum is expected to show signals for the three aromatic protons on the benzothiazole ring system, a singlet for the benzylic methylene protons ( $-\text{CH}_2\text{OH}$ ), and a broad singlet for the hydroxyl proton ( $-\text{OH}$ ), which may exchange with  $\text{D}_2\text{O}$ . The chemical shifts of the aromatic protons will be influenced by the position of the hydroxymethyl group.
- $^{13}\text{C}$  NMR: The spectrum should display signals for the eight carbon atoms. The hydroxymethyl group will introduce a signal around 60-65 ppm. The aromatic carbons will appear in the typical region of 110-155 ppm.
- Mass Spectrometry: The molecular ion peak  $[\text{M}]^+$  is expected at  $m/z$  165, corresponding to the molecular weight of **Benzo[d]thiazol-6-ylmethanol** ( $\text{C}_8\text{H}_7\text{NOS}$ ).<sup>[7]</sup> Common fragmentation patterns would likely involve the loss of the hydroxymethyl group or fragments from the thiazole ring.

## Experimental Protocols

The following are generalized experimental protocols for NMR and mass spectrometry analysis based on the referenced literature.

### NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.<sup>[3][8]</sup>

Samples are dissolved in a deuterated solvent, commonly  $\text{CDCl}_3$  or  $\text{DMSO}-d_6$ .<sup>[1][2][8]</sup>

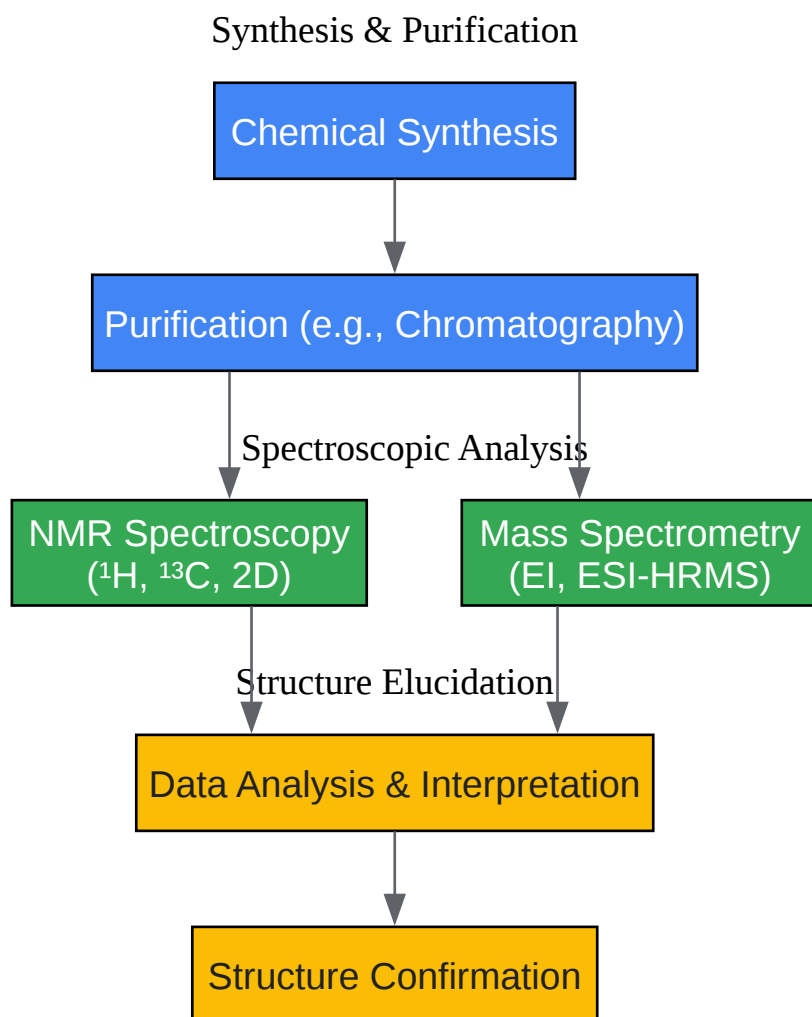
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.<sup>[8]</sup> Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for complete spectral assignment.<sup>[9]</sup>

### Mass Spectrometry

Mass spectra are generally obtained using an electron ionization (EI) source.<sup>[1][2]</sup> For more sensitive analysis, especially for determining the accurate mass, electrospray ionization (ESI) coupled with a high-resolution mass spectrometer (HRMS) is used.<sup>[3][5]</sup>

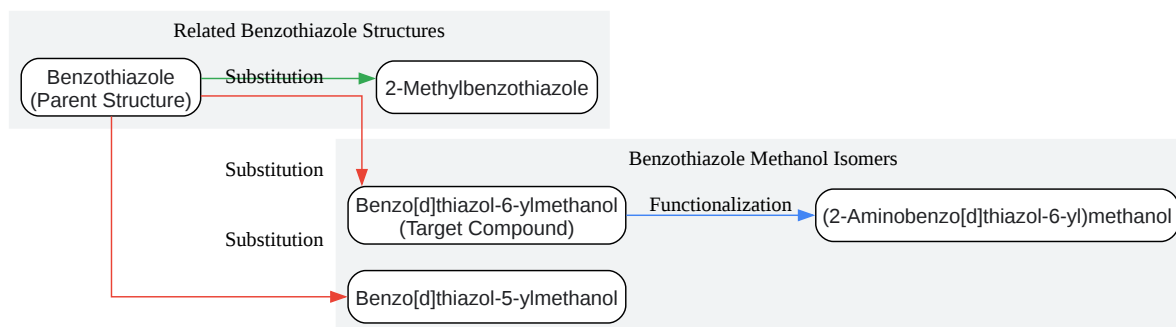
## Visualizing Analytical Workflows and Structural Relationships

The following diagrams illustrate the general workflow for compound characterization and the structural comparison of benzothiazole isomers.



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Caption: General workflow for chemical synthesis, purification, and structural elucidation using NMR and mass spectrometry.



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Caption: Structural relationships between **Benzo[d]thiazol-6-ylmethanol** and other compared benzothiazole derivatives.

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